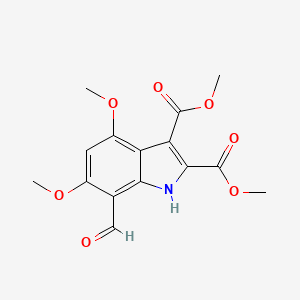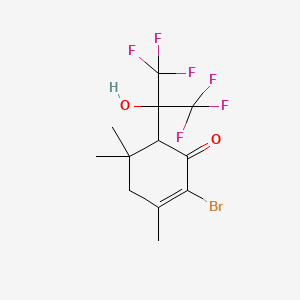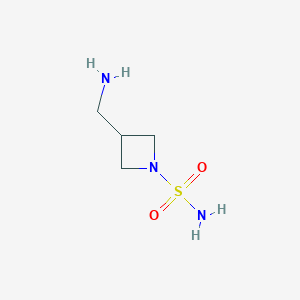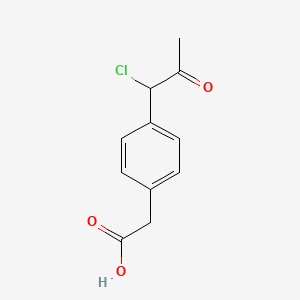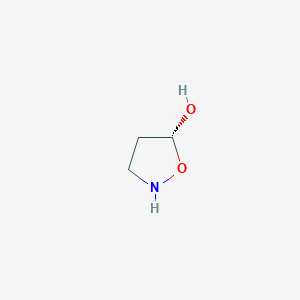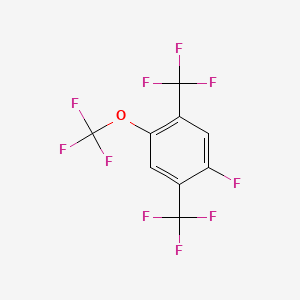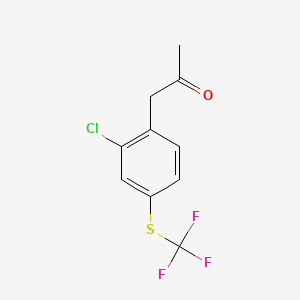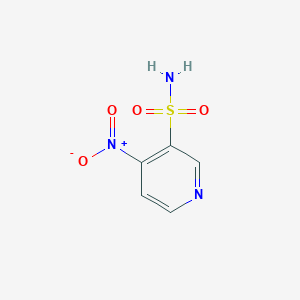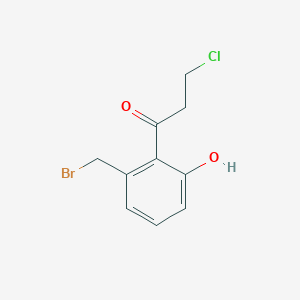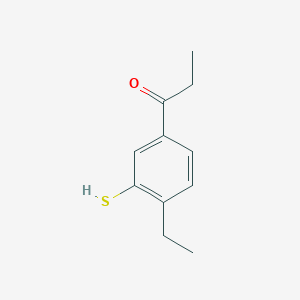![molecular formula C7H11N3 B14064346 6,7,8,9-Tetrahydro-5h-[1,2,4]triazolo[1,5-a]azepine CAS No. 389607-02-7](/img/structure/B14064346.png)
6,7,8,9-Tetrahydro-5h-[1,2,4]triazolo[1,5-a]azepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7,8,9-Tetrahydro-5h-[1,2,4]triazolo[1,5-a]azepine is a heterocyclic compound that features a fused triazole and azepine ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8,9-Tetrahydro-5h-[1,2,4]triazolo[1,5-a]azepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with cyclic ketones or aldehydes, followed by cyclization to form the triazole ring. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale-up. This includes the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
6,7,8,9-Tetrahydro-5h-[1,2,4]triazolo[1,5-a]azepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the triazole ring or the azepine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups onto the triazole or azepine rings .
Wissenschaftliche Forschungsanwendungen
6,7,8,9-Tetrahydro-5h-[1,2,4]triazolo[1,5-a]azepine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a non-steroidal anti-inflammatory agent.
Materials Science: The unique structural properties of the compound make it a candidate for the development of new materials with specific electronic or optical properties.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 6,7,8,9-Tetrahydro-5h-[1,2,4]triazolo[1,5-a]azepine involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to exert its effects by inhibiting enzymes involved in the inflammatory response, such as cyclooxygenase (COX) enzymes. The compound may also interact with various receptors in the body, modulating their activity and leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine: This compound features a similar triazole ring but with a diazepine ring instead of an azepine ring.
Uniqueness
6,7,8,9-Tetrahydro-5h-[1,2,4]triazolo[1,5-a]azepine is unique due to its specific ring fusion, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.
Eigenschaften
CAS-Nummer |
389607-02-7 |
|---|---|
Molekularformel |
C7H11N3 |
Molekulargewicht |
137.18 g/mol |
IUPAC-Name |
6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-a]azepine |
InChI |
InChI=1S/C7H11N3/c1-2-4-7-8-6-9-10(7)5-3-1/h6H,1-5H2 |
InChI-Schlüssel |
AKRJUOQZWQVALE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=NC=NN2CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(Benzyloxy)-1-[(4-methoxyphenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B14064264.png)
